2-(4-Methoxyphenyl)-4-[3-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline
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Overview
Description
6-[2-(4-METHOXYPHENYL)-4-QUINOLYL]-3-(4-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is a heterocyclic compound that combines several pharmacologically active moieties, including triazole, quinoline, and thiadiazole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-(4-METHOXYPHENYL)-4-QUINOLYL]-3-(4-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE typically involves multi-step reactions. One common method includes the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters under acid-catalyzed conditions, leading to the formation of the triazole ring on the thiadiazole scaffold . Another approach involves the reaction of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with quinoline derivatives in the presence of a catalytic amount of piperidine in refluxing ethanol .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to facilitate the synthesis process.
Chemical Reactions Analysis
Types of Reactions
6-[2-(4-METHOXYPHENYL)-4-QUINOLYL]-3-(4-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline and pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can lead to the formation of dihydroquinoline derivatives.
Scientific Research Applications
6-[2-(4-METHOXYPHENYL)-4-QUINOLYL]-3-(4-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 6-[2-(4-METHOXYPHENYL)-4-QUINOLYL]-3-(4-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it can bind to the active site of enzymes, blocking their activity and thereby exerting its therapeutic effects. The compound’s ability to form hydrogen bonds and interact with various receptors makes it a versatile pharmacophore .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar core structure and exhibit comparable pharmacological activities.
Quinoline Derivatives: Compounds like chloroquine and quinine, which are well-known for their antimalarial properties.
Pyridine Derivatives: Compounds such as nicotinamide, which is a form of vitamin B3 and has various biological roles.
Uniqueness
6-[2-(4-METHOXYPHENYL)-4-QUINOLYL]-3-(4-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is unique due to its multi-functional heterocyclic structure, which allows it to interact with multiple biological targets. This versatility makes it a promising candidate for drug development and other scientific applications.
Properties
Molecular Formula |
C24H16N6OS |
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Molecular Weight |
436.5 g/mol |
IUPAC Name |
6-[2-(4-methoxyphenyl)quinolin-4-yl]-3-pyridin-4-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C24H16N6OS/c1-31-17-8-6-15(7-9-17)21-14-19(18-4-2-3-5-20(18)26-21)23-29-30-22(27-28-24(30)32-23)16-10-12-25-13-11-16/h2-14H,1H3 |
InChI Key |
VUVDSGXSPLPKDF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C4=NN5C(=NN=C5S4)C6=CC=NC=C6 |
Origin of Product |
United States |
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